3-(Chloromethyl)-2-methyl-5-(4-propoxyphenyl)furan
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Overview
Description
Phenylboronic acid, for example, is a boronic acid containing a phenyl substituent and two hydroxyl groups attached to boron . It is a white powder and is commonly used in organic synthesis .
Synthesis Analysis
Phenylboronic acid can be synthesized using phenylmagnesium bromide and trimethyl borate to form the ester PhB(OMe)2, which is then hydrolyzed to the product .Molecular Structure Analysis
Phenylboronic acid is soluble in most polar organic solvents and is poorly soluble in hexanes and carbon tetrachloride . This planar compound has idealized C2V molecular symmetry .Physical And Chemical Properties Analysis
Phenylboronic acid has high solubility in ether and ketones, moderate in chloroform and very low in hydrocarbon . Pinacol ester and azaester show better solubility than the parent acid in all tested solvents .Scientific Research Applications
Catalytic Protodeboronation of Pinacol Boronic Esters
- Scientific Field : Organic Chemistry
- Application Summary : This research focuses on the catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters . The process involves a radical approach and is paired with a Matteson–CH2–homologation .
- Results or Outcomes : The protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but previously unknown transformation .
Suzuki–Miyaura Coupling
- Scientific Field : Organic Chemistry
- Application Summary : The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . It uses a variety of organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .
- Results or Outcomes : The process has been optimized for the use of organotrifluoroborates, and conditions for the cross-coupling of a wide range of (hetero)aryl, alkenyl, and alkynyl moieties have been developed .
Safety And Hazards
properties
IUPAC Name |
3-(chloromethyl)-2-methyl-5-(4-propoxyphenyl)furan |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClO2/c1-3-8-17-14-6-4-12(5-7-14)15-9-13(10-16)11(2)18-15/h4-7,9H,3,8,10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXVAPXYKOHTYQU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2=CC(=C(O2)C)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.74 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Chloromethyl)-2-methyl-5-(4-propoxyphenyl)furan |
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